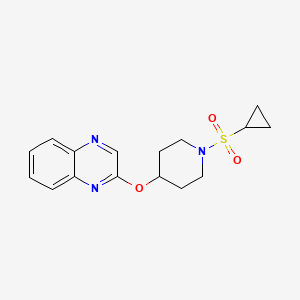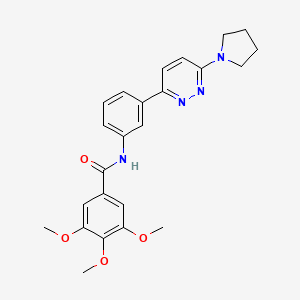
N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide, also known as PMIN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PMIN belongs to the class of pyrrolidine-based compounds that have shown promising results in treating various diseases.
科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of isoniazid, closely related to N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide, exhibit significant in vitro antimicrobial activity against Mycobacterium tuberculosis. These compounds, specifically 4-substituted N-phenyl-1,2,3-triazole derivatives, demonstrated minimal inhibitory concentrations (MICs) suggesting their potential as novel treatments for mycobacterial infections with low cytotoxicity towards liver and kidney cells, thus offering a high therapeutic index (Boechat et al., 2011).
Anticancer Properties
Nicotinamide N-methyltransferase (NNMT), involved in the metabolism of nicotinamide and structurally related compounds, is overexpressed in several cancers and contributes to tumorigenesis through mechanisms that impair methylation potential and induce widespread changes in the methylation landscape of cancer cells. This points to the potential therapeutic targeting of NNMT in cancer treatment strategies (Ulanovskaya et al., 2013).
Corrosion Inhibition
Studies on the application of new isonicotinamide derivatives as corrosion inhibitors on mild steel in acidic media have been conducted. These studies found that certain derivatives effectively prevent corrosion, suggesting applications in material science and engineering to enhance the longevity and durability of metals (Yadav et al., 2015).
Gastroprotective Effects
1-Methylnicotinamide (MNA), a derivative of nicotinamide, has been shown to possess potent gastroprotective effects against acute gastric lesions induced by stress. This effect is mediated through the endogenous prostacyclin and sensory nerves, highlighting its potential in developing treatments for gastric mucosal damage (Brzozowski et al., 2008).
将来の方向性
While specific future directions for “N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide” are not directly available, the ongoing research into related compounds suggests potential areas of interest. For instance, the discovery of new compounds with antiproliferative action against cancer cells is a significant area of research . Additionally, the development of new drugs for the treatment of depression that interact with the serotonin 5-HT1A receptors is another promising direction .
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-13-16-7-4-12-20(16)15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFNXOWICFNWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736962.png)





![5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2736973.png)





![2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole](/img/structure/B2736982.png)
![N-(4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2736983.png)